Product packaging for 4-Bromo-6-methoxynicotinic acid(Cat. No.:CAS No. 1060806-61-2)

4-Bromo-6-methoxynicotinic acid

Cat. No.: B12336173
CAS No.: 1060806-61-2
M. Wt: 232.03 g/mol
InChI Key: APWCDGJEQKKPRC-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxynicotinic acid is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research. As a derivative of nicotinic acid, this compound features a pyridine ring system substituted with a bromine atom and a methoxy group, which serve as reactive handles for further chemical transformation . The bromine atom is particularly valuable for facilitating key cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling researchers to construct complex molecular architectures essential for developing novel active compounds . This makes it a critical building block in medicinal chemistry programs, particularly for creating targeted libraries of small molecules. Nicotinic acid derivatives are investigated for various therapeutic areas, including the treatment of inflammatory diseases and central nervous system disorders . The compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B12336173 4-Bromo-6-methoxynicotinic acid CAS No. 1060806-61-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1060806-61-2

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

4-bromo-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

APWCDGJEQKKPRC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Br)C(=O)O

Origin of Product

United States

Contextual Significance of Nicotinic Acid Scaffolds in Organic Synthesis

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in organic synthesis. frontiersin.orgwikipedia.org The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic properties and serves as a key structural motif in a vast array of biologically active compounds. nih.govchemistryjournal.net The presence of the carboxylic acid group provides a handle for various chemical transformations, including esterification and amidation, allowing for the construction of more complex molecular architectures. researchgate.net

The versatility of the nicotinic acid scaffold is further enhanced by the ability to introduce a wide range of substituents onto the pyridine ring. nih.gov This modularity enables chemists to fine-tune the steric and electronic properties of the molecule, thereby influencing its reactivity, physical properties, and biological activity. nih.gov Consequently, nicotinic acid derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemistryjournal.netchemimpex.com

Overview of Halogenated Pyridine Carboxylic Acids in Medicinal and Materials Chemistry

The introduction of halogen atoms, such as bromine, onto the pyridine (B92270) carboxylic acid framework significantly impacts the molecule's characteristics. Halogens can alter the acidity of the carboxylic acid group, influence the molecule's lipophilicity, and introduce the potential for halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and self-assembly. nih.gov

In medicinal chemistry , halogenated pyridine carboxylic acids are explored for their potential as enzyme inhibitors and receptor modulators. nih.gov The halogen substituent can enhance binding affinity to biological targets and improve pharmacokinetic properties. For instance, halogenated derivatives of nicotinic acid have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities. researchgate.netnih.govnih.gov

In materials chemistry , the ability of halogenated compounds to form predictable intermolecular interactions is leveraged in the design of novel crystalline materials, including co-crystals and liquid crystals. nih.gov The directionality and strength of halogen bonds can be used to control the packing of molecules in the solid state, leading to materials with desired optical, electronic, or mechanical properties. The study of how halogen atoms influence the supramolecular assembly of co-crystals provides valuable insights into designing new materials with specific architectures. nih.gov

Historical Development of Synthetic Routes to Substituted Nicotinic Acid Derivatives

Direct Halogenation Strategies

Direct halogenation offers a straightforward pathway to introduce a bromine atom onto the pyridine ring. However, achieving the desired regioselectivity for the 4-position in the presence of a methoxy (B1213986) and a carboxylic acid group (or its precursor) requires careful consideration of the electronic properties of the starting material and the reaction conditions.

Regioselective Bromination of Methoxynicotinic Acid Precursors

The bromination of methoxynicotinic acid precursors is a key strategy for the synthesis of this compound. The position of bromination is influenced by the directing effects of the existing methoxy and carboxyl groups. In the case of 6-methoxynicotinic acid, the methoxy group at the 6-position and the carboxyl group at the 3-position (nicotinic acid nomenclature) direct incoming electrophiles to different positions. The interplay of these directing effects is crucial for achieving the desired 4-bromo isomer.

For instance, the bromination of 6-methoxyquinoline (B18371) in acetic acid has been reported to yield 5-bromo-6-methoxyquinoline, albeit in some cases with low yields. gelisim.edu.tr This highlights the challenges in controlling regioselectivity during the direct bromination of related heterocyclic systems. The use of specific brominating agents and catalysts can enhance regioselectivity. For example, N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or zeolites has been shown to be effective for regioselective aromatic brominations. mdpi.com

Influence of Reaction Conditions on Selectivity

The selectivity of bromination reactions is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the nature of the brominating agent play a pivotal role in determining the isomeric distribution of the product.

For example, the use of polar solvents can influence the reactivity and selectivity of the brominating agent. Temperature control is also critical, as higher temperatures can lead to a loss of selectivity and the formation of multiple brominated isomers. The choice of brominating agent is equally important. While molecular bromine can be used, milder and more selective reagents like N-bromosuccinimide (NBS) are often preferred to minimize side reactions. mdpi.com The use of catalysts, such as zeolites, can also steer the reaction towards a specific isomer by providing a structured environment for the reaction to occur. mdpi.com

Table 1: Factors Influencing Regioselective Bromination

FactorInfluence on SelectivityExamples of Control Measures
Solvent Can affect the solubility and reactivity of the reactants and influence the transition state of the reaction.Acetic acid, chloroform, dichloromethane. gelisim.edu.tr
Temperature Can impact the rate of competing reactions, with higher temperatures often leading to reduced selectivity.Reactions are often carried out at specific temperatures to favor the desired isomer. cornell.edu
Brominating Agent Different agents have varying reactivities and selectivities.Molecular bromine (Br₂), N-bromosuccinimide (NBS). mdpi.comcornell.edu
Catalyst Can direct the bromination to a specific position through steric or electronic effects.Zeolites, silica gel. mdpi.com

Functional Group Interconversion and Rearrangement Approaches

An alternative to direct halogenation is the construction of the carboxylic acid group on a pre-existing bromo-methoxypyridine framework. This approach often involves the use of organometallic intermediates and provides a high degree of regiocontrol.

Carboxylation of Organometallic Pyridine Intermediates

The carboxylation of organometallic pyridine intermediates is a powerful method for the synthesis of nicotinic acid derivatives. This strategy typically involves the formation of an organolithium or Grignard reagent, which is then reacted with carbon dioxide to introduce the carboxylic acid group.

Directed ortho-lithiation (DoM) is a highly effective technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org In the context of synthesizing this compound, this would involve the lithiation of a 4-bromo-2-methoxypyridine (B21118) or a related precursor. The methoxy group can act as a directing group, facilitating the removal of a proton at the adjacent position by a strong base like n-butyllithium. wikipedia.org The presence of a bromine atom can also influence the site of lithiation.

The choice of the organolithium reagent and the reaction conditions, such as the use of additives like TMEDA, are crucial for the success of the ortho-lithiation. baranlab.org

Once the organolithium intermediate is formed, it can be trapped by bubbling carbon dioxide gas through the reaction mixture or by adding solid carbon dioxide (dry ice). nih.gov This reaction forms a lithium carboxylate salt, which upon subsequent acidic workup, yields the desired carboxylic acid. The use of milled dry ice has been shown to improve the availability of CO₂ in the reaction solution, leading to higher yields of the carboxylic acid product. nih.gov

This two-step process of ortho-lithiation followed by carboxylation offers a reliable and regioselective route to substituted nicotinic acids that may be difficult to access through direct halogenation methods.

Halogen Dance Reactions for Bromine Atom Migration

The halogen dance reaction (HDR) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. orgsyn.org This transformation is a powerful tool for accessing isomers that are difficult to obtain through conventional substitution methods, as the driving force is the formation of a more thermodynamically stable organometallic intermediate. orgsyn.org The reaction is also referred to as halogen scrambling or base-catalyzed halogen migration. libretexts.org

The typical mechanism begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position ortho to a directing group, or via metal-halogen exchange. orgsyn.org For pyridine derivatives, this process can facilitate 1,2-, 1,3-, and even 1,4-halogen shifts, allowing for flexible functionalization of the pyridine core. nih.gov While a direct halogen dance to form this compound is not prominently documented, the principle can be illustrated by considering a hypothetical precursor, such as 3-bromo-6-methoxynicotinic acid. Treatment with a strong base like LDA could induce deprotonation at the 4-position, followed by a series of equilibria involving brominated and lithiated intermediates, potentially leading to the migration of the bromine atom from the 3- to the 4-position. The reaction is typically quenched with an electrophile to functionalize the resulting anionic center. orgsyn.orggoogle.com

The scope of the halogen dance has been expanded to include various heterocycles, including pyridines, quinolines, and thiazoles. libretexts.orgnih.govorganic-chemistry.org The choice of base, solvent, temperature, and the order of reagent addition are critical factors that influence the outcome of the reaction. orgsyn.org

Table 1: Examples of Halogen Dance Reactions on Pyridine Derivatives

Starting MaterialBase/ConditionsProduct(s)Shift TypeReference
3-Bromo-4-ethoxypyridineKNH₂ / liq. NH₃Amination products with Br migration1,2-shift libretexts.orgnih.gov
2-Bromo-4-iodopyridineLDAFunctionalized 2-bromo-3-iodopyridine1,2-shift nih.gov
Substituted PyridinesLDA or n-BuLiMulti-substituted pyridine derivatives1,3- and 1,4-shifts nih.gov

Nucleophilic Substitution of Halides with Methoxide (B1231860) (for Methoxylation at specific positions)

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, such as methoxide, onto a pyridine ring. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). pearson.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. researchgate.net

For the synthesis of this compound, a plausible precursor would be a dihalogenated nicotinic acid, for example, 4-bromo-6-chloronicotinic acid. Reacting this precursor with sodium methoxide (NaOCH₃) would lead to the selective substitution of the chlorine atom at the 6-position. The halide at the 6-position is activated towards nucleophilic attack, analogous to the 2- and 4-positions. The reaction mechanism involves two main steps: the initial attack of the methoxide ion to form a tetrahedral intermediate, followed by the elimination of the halide leaving group to restore aromaticity.

The reactivity in SNAr reactions is influenced by the nature of the leaving group (I > Br > Cl > F) and the presence of electron-withdrawing groups on the ring, which further stabilize the anionic intermediate.

Table 2: Illustrative Conditions for Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductReference
2-ChloropyridineAminesHeat2-Aminopyridine derivatives
4-ChloropyridineMethoxide ionNot specified4-Methoxypyridine
2,4-DinitrobromobenzeneSodium methoxideNot specified2,4-Dinitroanisole researchgate.net

Multi-step Synthetic Routes from Simpler Precursors

Constructing the this compound molecule often involves a carefully planned sequence of reactions to install the three different substituents—carboxyl, bromo, and methoxy groups—at the desired positions on the pyridine ring.

Strategies Involving Pyridine Ring Formation

One fundamental approach is to build the substituted pyridine ring from acyclic precursors. Numerous cyclocondensation reactions are known for pyridine synthesis. pearson.com The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. By choosing appropriately substituted starting materials, a functionalized pyridine ring can be constructed.

More modern methods provide access to highly functionalized pyridines through multi-component reactions. For instance, a strategy to form the 4-bromo-6-methoxypyridine core could involve the condensation of precursors already bearing the bromo and methoxy functionalities or groups that can be readily converted to them. The synthesis of 6-bromo-4-iodoquinoline, a related heterocyclic system, has been achieved starting from 4-bromoaniline (B143363) and Meldrum's acid, followed by cyclization and further functionalization, demonstrating the feasibility of building complex heterocycles from simpler starting materials.

Sequential Introduction of Bromo and Methoxy Functionalities

A more common and often more controlled approach is the sequential functionalization of a pre-existing pyridine or nicotinic acid core. The order of introduction of the bromo and methoxy groups is critical to ensure correct regiochemistry.

One plausible route could start with a commercially available methoxynicotinic acid. For example, starting with 6-hydroxynicotinic acid, one could first perform methylation to get 6-methoxynicotinic acid, followed by regioselective bromination at the 4-position. Direct bromination of carboxylic acids can be challenging, but the Hell-Volhard-Zelinskii reaction allows for α-bromination of carboxylic acids using Br₂ and a catalytic amount of PBr₃. libretexts.org However, for aromatic ring bromination, electrophilic bromination conditions would be required.

Alternatively, one could start with a brominated pyridine. For example, beginning with 4-bromopyridine, one could introduce a methoxy group at the 6-position via an oxidation/addition/elimination sequence or other targeted methods, although this can be complex. The final step would be the introduction of the carboxylic acid group at the 3-position. This can be achieved via metal-halogen exchange with an organolithium reagent followed by quenching with carbon dioxide (carboxylation).

A documented synthesis for the isomeric 2-bromo-6-methoxynicotinic acid proceeds via lithiation of 2-bromo-6-methoxypyridine (B1266871) followed by carboxylation with dry ice. A similar strategy could theoretically be applied to a 4-bromo-6-methoxypyridine precursor to yield the desired product.

Esterification of Carboxylic Acid Precursors and Subsequent Hydrolysis

The carboxylic acid group in nicotinic acid derivatives is often temporarily converted to an ester during a synthetic sequence. This serves several purposes:

Protection: The ester group protects the acidic proton of the carboxylic acid, preventing it from interfering with base-sensitive reagents (e.g., organolithiums) used in other steps.

Activation: Esters can be more reactive than carboxylic acids in certain transformations.

Improved Solubility/Purification: Ester derivatives are often less polar and more soluble in organic solvents than their parent carboxylic acids, which can facilitate reaction work-up and purification by chromatography or distillation. google.com

The esterification of nicotinic acid and its derivatives is typically achieved via Fischer esterification, reacting the acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester.

After the necessary synthetic modifications on the pyridine ring are complete, the ester group is hydrolyzed back to the carboxylic acid. This is usually accomplished under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the final acid product. nih.gov

Table 3: Common Reagents for Esterification and Hydrolysis

TransformationReagent(s)Typical SubstrateNotes
Esterification R-OH, H₂SO₄ (cat.)Carboxylic AcidFischer esterification; equilibrium-driven.
1. SOCl₂ or (COCl)₂ 2. R-OHCarboxylic AcidVia acyl chloride; generally high-yielding.
Hydrolysis NaOH (aq), then H₃O⁺EsterSaponification; effectively irreversible. nih.gov

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C4-position of the pyridine ring in this compound provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. These transformations are pivotal in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Palladium catalysts are extensively utilized for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, these reactions offer a versatile platform for structural diversification.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govlibretexts.orgrsc.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and esters. nih.govfishersci.co.uk

The general scheme for the Suzuki-Miyaura coupling of a bromo-substituted pyridine derivative involves the reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.comyoutube.com The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.comresearchgate.netnih.gov For instance, electron-rich boronic acids have been shown to produce good yields in the coupling with similar brominated pyrimidine (B1678525) structures. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Pyridine Derivatives

EntryAryl/Heteroaryl Boronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)4-Phenyl-6-methoxynicotinic acidGood
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane4-(4-Methoxyphenyl)-6-methoxynicotinic acidGood
3Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O4-(Pyridin-3-yl)-6-methoxynicotinic acidModerate

Note: This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions reported for similar substrates. Actual yields may vary.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the substitution of an unsaturated halide with an alkene to form a new substituted alkene. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of styrenes, cinnamates, and other vinyl-substituted aromatic compounds. organic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.org

For this compound, Heck vinylation would involve its reaction with various alkenes to introduce a vinyl substituent at the C4-position. The reaction mechanism generally involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product. libretexts.org The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. organic-chemistry.orgmdpi.com

Table 2: Potential Heck Vinylation Reactions of this compound

EntryAlkeneCatalystBaseSolventProduct
1StyrenePd(OAc)₂/PPh₃Et₃NDMF4-(2-Phenylvinyl)-6-methoxynicotinic acid
2Ethyl acrylate (B77674)Pd(OAc)₂K₂CO₃DMAEthyl 3-(6-methoxy-4-carboxypyridin-3-yl)acrylate
31-OctenePdCl₂(PPh₃)₂NaOAcNMP4-(Oct-1-en-1-yl)-6-methoxynicotinic acid

Note: This table illustrates potential transformations based on the general principles of the Heck reaction. Specific conditions and outcomes would require experimental validation.

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, typically utilizing a palladium catalyst and a copper(I) co-catalyst. scirp.orgwikipedia.org This reaction is fundamental for the synthesis of arylalkynes, which are important precursors in many areas of organic synthesis. researchgate.netbeilstein-journals.org

In the case of this compound, a Sonogashira coupling would lead to the formation of 4-alkynyl-6-methoxynicotinic acid derivatives. The reaction generally proceeds under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org The catalytic cycle involves both palladium and copper intermediates. wikipedia.org Research on similar substrates, such as 2-amino-3-bromopyridines, has shown that a variety of terminal alkynes can be successfully coupled with high yields. scirp.orgscirp.org

Table 3: Illustrative Sonogashira Coupling Reactions of this compound

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventProduct
1PhenylacetylenePd(PPh₃)₄CuIEt₃NDMF4-(Phenylethynyl)-6-methoxynicotinic acid
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIPiperidineTHF4-((Trimethylsilyl)ethynyl)-6-methoxynicotinic acid
3Propargyl alcoholPd(OAc)₂/PPh₃CuIi-Pr₂NHAcetonitrile4-(3-Hydroxyprop-1-yn-1-yl)-6-methoxynicotinic acid

Note: The examples in this table are based on established Sonogashira coupling protocols and serve to illustrate the potential synthetic utility for the title compound.

The Negishi coupling reaction provides another powerful method for carbon-carbon bond formation by coupling an organic halide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. wikipedia.orgorgsyn.org

For this compound, this reaction would involve the preparation of an organozinc reagent, which is then coupled with the bromopyridine derivative in the presence of a palladium catalyst. researchgate.net This approach allows for the introduction of a wide range of alkyl, alkenyl, aryl, and allyl groups. wikipedia.org The reaction has been successfully applied to various functionalized pyridines. chemrxiv.orgacs.org

Table 4: Representative Negishi Coupling Reactions for this compound

EntryOrganozinc ReagentCatalystProduct
1Phenylzinc chloridePd(PPh₃)₄4-Phenyl-6-methoxynicotinic acid
2Ethylzinc bromidePd(dppf)Cl₂4-Ethyl-6-methoxynicotinic acid
3Vinylzinc chloridePd(dba)₂/XPhos4-Vinyl-6-methoxynicotinic acid

Note: This table provides hypothetical examples of Negishi coupling reactions. The specific organozinc reagent and catalyst system would be chosen based on the desired product and substrate compatibility.

Copper-mediated coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis and offer a cost-effective alternative to palladium-catalyzed methods. tcichemicals.com These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. rsc.orgrsc.org

While palladium catalysis often dominates, copper-catalyzed reactions can provide complementary reactivity. For instance, copper-catalyzed amination of bromopyridines can be achieved with various amines. rsc.org Mechanistic studies suggest that these reactions can proceed through different pathways, including those involving Cu(I) and Cu(II) intermediates. nih.gov The choice of ligand is often crucial for achieving high yields and selectivity in copper-mediated couplings. nih.gov

Table 5: Potential Copper-Mediated Coupling Reactions of this compound

EntryCoupling PartnerCopper CatalystLigandBaseSolventProduct
1MorpholineCuIL-prolineK₂CO₃DMSO4-(Morpholino)-6-methoxynicotinic acid
2PhenolCu₂O1,10-PhenanthrolineCs₂CO₃NMP4-Phenoxy-6-methoxynicotinic acid
3ThiophenolCuTc4-(Phenylthio)-6-methoxynicotinic acid

Note: The reactions presented are illustrative of the types of transformations possible using copper catalysis, based on literature precedents for similar substrates.

Copper-Mediated Coupling Reactions

Amination Reactions with Nitrogen Nucleophiles

The conversion of the bromo-substituent to an amino group represents a fundamental transformation, opening doors to a variety of nitrogen-containing derivatives. This can be achieved through several established methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

One of the most powerful and versatile methods for this transformation is the Buchwald-Hartwig amination . chemspider.comwikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand, like (±)-BINAP, and a base, such as sodium tert-butoxide (NaOBu-t). chemspider.com The choice of ligand is crucial and has been the subject of extensive development to expand the scope and efficiency of the reaction. nih.gov

Alternatively, nucleophilic aromatic substitution (SNA_r) can be employed, particularly with highly activated pyridines. youtube.comresearchgate.netnih.govresearchgate.net In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can facilitate the displacement of the bromide by a nucleophilic amine, a reaction that is often accelerated by heating. youtube.com

ReactantReagents and ConditionsProductReference(s)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane, (±)-BINAP, [Pd₂(dba)₃], NaOBu-t, Toluene, 80°CN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com
3-Halo-4-aminopyridinesAcyl chlorides, TriethylaminePyridin-4-yl α-substituted acetamides nih.gov

Table 1: Examples of Amination Reactions on Bromopyridine Systems.

Arylation and Alkynylation Processes

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, enabling the synthesis of a diverse range of arylated and alkynylated derivatives.

Arylation is commonly achieved through the Suzuki coupling or the Heck reaction . The Suzuki coupling involves the reaction of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a wide range of functional groups.

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgresearchgate.net In this process, this compound would be coupled with an alkene, such as an acrylate or styrene, using a palladium catalyst and a base to form a substituted alkene.

Alkynylation is most effectively carried out via the Sonogashira coupling . This reaction couples the bromopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine. This reaction is a powerful tool for the synthesis of arylalkynes.

Coupling ReactionReactantsCatalyst SystemProduct TypeReference(s)
Heck ReactionUnsaturated halide, AlkenePalladium catalyst, BaseSubstituted alkene wikipedia.orgorganic-chemistry.org
Suzuki CouplingAryl halide, Boronic acid/esterPalladium catalyst, BaseBiarylN/A
Sonogashira CouplingAryl halide, Terminal alkynePalladium catalyst, Copper(I) co-catalyst, BaseArylalkyneN/A

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Arylation and Alkynylation.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another site of versatile reactivity, allowing for derivatization into esters and amides, reduction to alcohols or aldehydes, and even removal through decarboxylation.

Esterification Reactions for Derivatization

The carboxylic acid of this compound can be readily converted to its corresponding esters. A common method involves the initial conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride . masterorganicchemistry.com The resulting acid chloride is then reacted with an alcohol to furnish the desired ester. youtube.com This two-step process is generally high-yielding and applicable to a wide range of alcohols.

Direct esterification can also be achieved by heating the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. For nicotinic acid derivatives, non-catalytic methods have also been developed, involving heating the acid with a high-boiling, water-immiscible alcohol. google.comacs.orgacs.org

Carboxylic AcidReagents and ConditionsEster ProductReference(s)
Nicotinic AcidWater-immiscible monohydroxy aliphatic alcohol (b.p. > 135°C), RefluxAlkyl nicotinate google.com
Carboxylic Acid1. SOCl₂; 2. AlcoholCorresponding Ester masterorganicchemistry.comyoutube.com

Table 3: General Methods for the Esterification of Nicotinic Acids.

Amidation Reactions and Peptide Coupling

The synthesis of amides from this compound is a crucial transformation for introducing peptide-like linkages and other amide-containing functionalities. This is typically accomplished by activating the carboxylic acid with a coupling reagent to facilitate its reaction with a primary or secondary amine. nih.gov

A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other powerful coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU).

Carboxylic AcidAmineCoupling Reagent/ConditionsAmide ProductReference(s)
General Carboxylic AcidPrimary or Secondary AmineDCC, HOBtCorresponding Amide nih.gov
General Carboxylic AcidPrimary or Secondary AmineEDCCorresponding Amide nih.gov

Table 4: Common Coupling Reagents for Amide Bond Formation.

Reduction to Alcohols or Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Complete reduction to the corresponding primary alcohol, (4-bromo-6-methoxypyridin-3-yl)methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) . libretexts.orgyoutube.com This reagent readily reduces carboxylic acids to primary alcohols.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are typically more reactive than the starting carboxylic acid. One common strategy involves first converting the carboxylic acid to a less reactive derivative, such as an ester or an acid chloride, and then using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach involves the formation of a thioester, which can then be reduced to the aldehyde. rsc.org The preparation of the related 6-methoxy-3-pyridinecarboxaldehyde has been documented. sigmaaldrich.comchemscene.com

Starting MaterialReagent(s)ProductReference(s)
Carboxylic AcidLiAlH₄Primary Alcohol libretexts.orgyoutube.com
Acid Chloride/EsterDIBAL-H, -78°CAldehyde libretexts.org
Carboxylic Acid1. Thioester formation; 2. Reducing agentAldehyde rsc.org

Table 5: Reduction of Carboxylic Acids and Their Derivatives.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a significant transformation that can lead to the formation of 4-bromo-6-methoxypyridine. The ease of decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group and the presence of other substituents on the ring. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com

The thermal decarboxylation of nicotinic acids often requires high temperatures. rsc.org The mechanism can be influenced by the reaction conditions and the electronic nature of the substituents. For some pyridinecarboxylic acids, decarboxylation is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated. researchgate.netresearchgate.net The presence of electron-withdrawing or electron-donating groups can affect the rate of decarboxylation. researchgate.net

Catalytic methods for decarboxylation have also been developed, employing transition metal catalysts to facilitate the reaction under milder conditions. researchgate.netchemrxiv.orgillinois.edursc.org These methods often involve the in-situ generation of an organometallic intermediate that then undergoes protodemetalation to yield the decarboxylated product.

Substrate TypeConditionsProductKey Mechanistic FeatureReference(s)
Pyridine-2-carboxylic acidsAqueous buffer, 150°CPyridineYlide mechanism or protonation mechanism researchgate.netcdnsciencepub.com
Substituted Picolinic AcidsBuffered aqueous solution, 95-150°CSubstituted PyridineHammick mechanism for most, protonation for 3-OH and 3-NH₂ researchgate.net
Carboxylic AcidsTransition metal catalystDecarboxylated productMetal-catalyzed C-C bond cleavage researchgate.netillinois.edu

Table 6: Decarboxylation Pathways for Pyridinecarboxylic Acids.

This compound is a molecule of considerable synthetic interest, offering multiple avenues for chemical modification. The strategic manipulation of its bromo and carboxylic acid functionalities allows for the construction of a vast library of complex pyridine derivatives. The reactions discussed herein, from palladium-catalyzed cross-couplings to the diverse transformations of the carboxylic acid group, underscore the compound's role as a versatile platform for the development of new chemical entities with potential applications across various scientific disciplines.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring of this compound. nih.govfishersci.co.uklibretexts.orgyoutube.comlibretexts.org This reaction involves the displacement of a leaving group, in this case, the bromine atom at the 4-position, by a nucleophile. The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. This reactivity is further enhanced by the presence of the ring nitrogen and potentially the electron-withdrawing carboxylic acid group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the pyridine ring and can be stabilized by the ring nitrogen.

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

A wide variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of substituted nicotinic acid derivatives. Common nucleophiles include amines, alkoxides, and thiols. For example, reaction with an amine (R-NH₂) would yield a 4-amino-6-methoxynicotinic acid derivative.

Nucleophile (Nu⁻)Product
R-NH₂ (Amine)4-(Alkyl/Aryl)amino-6-methoxynicotinic acid
R-O⁻ (Alkoxide)4-alkoxy-6-methoxynicotinic acid
R-S⁻ (Thiolate)4-(Alkyl/Aryl)thio-6-methoxynicotinic acid
CN⁻ (Cyanide)4-cyano-6-methoxynicotinic acid

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) reactions are generally less facile on pyridine rings compared to benzene due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. uri.eduedubirdie.combeyondbenign.orgyoutube.comyoutube.com However, under certain conditions, these reactions can occur. The regioselectivity of the substitution is determined by the directing effects of the existing substituents.

In this compound, we have:

A methoxy group (-OCH₃) at C6: This is a strongly activating, ortho, para-directing group. It will direct incoming electrophiles to the 5-position (ortho).

A bromine atom (-Br) at C4: This is a deactivating, but ortho, para-directing group. It would direct to the 3 and 5-positions.

A carboxylic acid group (-COOH) at C3: This is a deactivating, meta-directing group. It would direct to the 5-position.

The combined effect of these substituents makes the 5-position the most likely site for electrophilic attack. The strong activating effect of the methoxy group at C6 reinforces the directing effects of the bromo and carboxylic acid groups towards the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 4-bromo-6-methoxy-5-nitronicotinic acid.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄4-bromo-6-methoxy-5-nitronicotinic acid
BrominationBr₂, FeBr₃4,5-dibromo-6-methoxynicotinic acid
ChlorinationCl₂, FeCl₃4-bromo-5-chloro-6-methoxynicotinic acid
SulfonationSO₃, H₂SO₄4-bromo-6-methoxy-5-sulfonicotinic acid

It is crucial to control the reaction conditions carefully to avoid side reactions or decomposition of the starting material, especially given the presence of multiple functional groups.

Advanced Synthetic Applications and Building Block Utility of 4 Bromo 6 Methoxynicotinic Acid

Construction of Complex Heterocyclic Systems

The presence of multiple reactive sites on the 4-bromo-6-methoxynicotinic acid core enables its use in the synthesis of a variety of complex heterocyclic structures. The bromine atom can participate in cross-coupling reactions, the carboxylic acid can be converted into other functional groups, and the pyridine (B92270) nitrogen influences the reactivity of the ring.

The synthesis of fused pyridine ring systems, such as azachromones and azachromanones, is an area of significant interest due to the biological activities associated with these scaffolds. researchgate.net While direct synthesis from this compound is not extensively documented, the utility of similarly substituted pyridines as precursors highlights its potential. For instance, substituted 2-alkoxynicotinates can be used to produce 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones. researchgate.net

A notable example involves the synthesis of 6-bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde from (2-bromo-5-hydroxypyridin-4-yl)ethan-1-one, demonstrating the successful construction of a fused pyridine system from a brominated pyridine precursor. researchgate.netresearchgate.net This suggests that this compound could be a viable starting material for similar fused ring systems. The general approach often involves intramolecular cyclization, where the substituents on the pyridine ring are manipulated to facilitate ring closure. researchgate.netnih.gov

Table 1: Example of Fused Pyridine Ring Synthesis from a Substituted Bromopyridine

Starting MaterialReagentsProductYieldReference
(2-bromo-5-hydroxypyridin-4-yl)ethan-1-one1. Brederick's reagent; 2. Vilsmeier-type reagent (DMF, Tf₂O)6-bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde88% researchgate.netresearchgate.net

Pyrazolines are five-membered heterocyclic compounds with a range of biological activities. derpharmachemica.com Their synthesis often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. derpharmachemica.comrdd.edu.iqresearchgate.net While a direct synthesis of pyrazolines from this compound is not a common route, the compound could potentially be converted into a suitable chalcone (B49325) precursor. For example, the carboxylic acid could be transformed into a ketone, which could then undergo a Claisen-Schmidt condensation with an aldehyde to form the required α,β-unsaturated system.

An example of a pyrazoline synthesis starting from a related bromo-substituted pyridyl compound is the reaction of (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one with a hydrazine derivative to form a 2-pyrazoline. rdd.edu.iq This demonstrates the compatibility of the brominated aromatic and pyridine moieties in pyrazoline synthesis.

Table 2: General Synthesis of Pyrazolines from Chalcones

Reactant 1Reactant 2Product TypeReference
Chalcone (α,β-unsaturated ketone)Hydrazine hydratePyrazoline rdd.edu.iqresearchgate.net
Substituted ChalconePhenyl hydrazine / Semicarbazide / ThiosemicarbazideSubstituted Pyrazoline derpharmachemica.com

Development of Functionalized Pyridine Scaffolds

The inherent functionalities of this compound make it an excellent starting point for the development of more elaborate functionalized pyridine scaffolds. These scaffolds can then be utilized in various fields, from catalysis to materials science.

Pyridine-based ligands are widely used in organometallic catalysis due to their stability and the tunable electronic properties of the pyridine ring. nih.gov The presence of a bromine atom allows for the introduction of various functionalities through cross-coupling reactions, such as Suzuki or Sonogashira couplings. researchgate.net The methoxy (B1213986) and carboxylic acid groups can also be modified to fine-tune the steric and electronic properties of the resulting ligand.

For example, 6-substituted 2-bromopyridine (B144113) compounds are known to be versatile precursors for organocatalysts. researchgate.net The pyridine nitrogen can coordinate to a metal center, while the substituents at the 4- and 6-positions can influence the catalytic activity and selectivity. The carboxylic acid group of this compound could also act as an anchoring group to immobilize the catalyst on a solid support.

The development of new materials with tailored properties is a rapidly growing field. Functionalized pyridines are important intermediates in the synthesis of materials for electronics, optics, and other advanced applications. The this compound scaffold can be elaborated through various chemical transformations to produce precursors for polymers, dyes, or other functional materials.

The versatility of 6-substituted 2-bromopyridine compounds in the synthesis of advanced material intermediates is well-established. researchgate.net These compounds can undergo a variety of transition-metal-catalyzed reactions to introduce new functional groups, leading to the creation of complex molecules with desired properties. The combination of the bromo, methoxy, and carboxylic acid functionalities in this compound provides multiple handles for chemical modification, making it a promising building block for the design and synthesis of novel materials.

Regioselective Functionalization in Complex Molecule Synthesis

The strategic arrangement of a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring of this compound makes it a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. The differential reactivity of these functional groups allows for a high degree of regioselectivity in a variety of chemical transformations, enabling the stepwise and controlled introduction of molecular complexity. This is particularly advantageous in the construction of intricate molecular architectures, such as those found in pharmaceuticals and other biologically active compounds.

The bromine atom at the 4-position serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group enhances the electrophilicity of the C4 position, making it susceptible to oxidative addition to a palladium(0) catalyst. This activation is crucial for engaging in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

In the context of complex molecule synthesis, the carboxylic acid at the 3-position and the methoxy group at the 6-position offer further opportunities for selective modification. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or even alcohols, through standard organic transformations. The methoxy group, while generally less reactive, can be cleaved under specific conditions to reveal a hydroxyl group, which can then be further functionalized.

A critical aspect of the utility of this compound lies in the ability to perform these transformations in a regioselective manner. For instance, a Suzuki-Miyaura coupling can be performed at the C4-bromo position while leaving the carboxylic acid and methoxy groups intact. Subsequently, the carboxylic acid can be selectively amidated without affecting the newly introduced substituent at the 4-position or the methoxy group. This orthogonal reactivity is a cornerstone of its application as a building block.

Detailed research findings have demonstrated the successful application of this regioselective functionalization strategy. For example, in the synthesis of novel kinase inhibitors, this compound has been utilized as a central scaffold. The synthesis often commences with a Suzuki-Miyaura coupling to introduce a complex aryl or heteroaryl moiety at the 4-position. The choice of palladium catalyst and reaction conditions is critical to ensure high yields and prevent unwanted side reactions. Following the cross-coupling, the carboxylic acid is typically activated and coupled with a variety of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

The table below illustrates a representative, albeit generalized, synthetic sequence highlighting the regioselective functionalization of this compound.

StepReactant 1Reactant 2Catalyst/ReagentProductFunctional Group Transformation
1This compoundArylboronic acidPd(PPh₃)₄, Na₂CO₃4-Aryl-6-methoxynicotinic acidC-Br bond functionalization (Suzuki-Miyaura Coupling)
24-Aryl-6-methoxynicotinic acidAmine (R-NH₂)HATU, DIPEA4-Aryl-6-methoxy-N-alkyl/aryl-nicotinamideCOOH to CONHR transformation (Amidation)
34-Aryl-6-methoxy-N-alkyl/aryl-nicotinamideBBr₃-4-Aryl-6-hydroxy-N-alkyl/aryl-nicotinamideO-CH₃ to OH transformation (Demethylation)

This step-wise approach, where each functional group can be addressed selectively, underscores the immense value of this compound as a foundational element in the modular construction of complex molecules. The predictability of its reactivity allows synthetic chemists to design and execute complex synthetic routes with a high degree of control and efficiency.

Mechanistic Investigations of Reactions Involving 4 Bromo 6 Methoxynicotinic Acid

Elucidation of Reaction Mechanisms for Cross-Coupling Processes

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-bromo-6-methoxynicotinic acid, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are of significant interest. While direct mechanistic studies on this compound are not extensively documented, the mechanisms can be inferred from well-established principles for similar aryl bromides.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The versatility of palladium catalysts allows for fine-tuning of reaction conditions to achieve high tolerance for various functional groups. sigmaaldrich.com

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to form a new diorganopalladium(II) complex.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

In the context of the Heck reaction , which involves the coupling of an aryl halide with an alkene, the mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.govorganic-chemistry.org The reaction is known for its excellent trans selectivity. organic-chemistry.org For the Sonogashira coupling , which couples aryl halides with terminal alkynes, the mechanism can be catalyzed by palladium alone or a combination of palladium and copper. mdpi.com Recent developments have also explored non-transition-metal catalysts and photo-induced protocols. mdpi.com

It is important to note that for heterocyclic substrates like this compound, the nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially influencing its activity and the reaction yield. mdpi.com

Studies on Regioselectivity and Stereoselectivity in Pyridine Functionalization

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the functionalization of substituted pyridines like this compound. The existing substituents—the bromo group at C4, the methoxy (B1213986) group at C6, and the carboxylic acid group at C3—exert significant electronic and steric effects that direct incoming reagents to specific positions.

While specific studies on the regioselectivity of this compound are limited, general principles of pyridine chemistry can be applied. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution, while the methoxy group is an activating group. In nucleophilic aromatic substitution reactions, the bromo group at the 4-position is a potential leaving group.

In cross-coupling reactions, the reaction will occur at the carbon-bromine bond. However, if other reactive sites were present, the regioselectivity would be a key consideration. For instance, in the selective monolithiation of 2,5-dibromopyridine, the choice of solvent and concentration was found to strongly influence which bromine atom undergoes lithium-bromine exchange. beilstein-journals.org This highlights the subtle factors that can control regioselectivity in pyridine functionalization.

Stereoselectivity, the preferential formation of one stereoisomer over another, is relevant when new chiral centers are formed during a reaction. In the context of Heck reactions involving this compound, the geometry of the newly formed double bond is typically trans, as is common for this reaction. organic-chemistry.org

Characterization of Organometallic Intermediates (e.g., Lithiated Species, Palladium Complexes)

The direct observation and characterization of organometallic intermediates provide invaluable insights into reaction mechanisms. For reactions involving this compound, key intermediates would include lithiated species and palladium complexes.

Lithiated Species: Pyridyllithiums are common intermediates in the functionalization of pyridines. mdpi.com The generation of a lithiated pyridine from a bromopyridine typically occurs via lithium-halogen exchange. While the direct lithiation of this compound has not been detailed in the provided search results, studies on related compounds have shown that pyridyllithiums can be isolated and characterized. For example, a lithiated pyridine has been characterized in the solid state as a dimer by single-crystal X-ray diffraction and as a monomer in THF solution using DOSY NMR spectroscopy. mdpi.com The generation of 3-lithiopyridine from 3-bromopyridine (B30812) has also been reported. sigmaaldrich.com

Palladium Complexes: The intermediates in palladium-catalyzed cross-coupling reactions are organopalladium complexes. These are often transient and difficult to isolate. However, their structures can be inferred from related stable complexes that have been characterized. For instance, palladium(II) mixed ligand complexes with substituted pyridines have been synthesized and characterized using various spectroscopic techniques. researchgate.net The study of such complexes helps in understanding the coordination environment of the palladium center during the catalytic cycle.

The characterization of reactive organometallic species can be challenging due to their instability. Advanced techniques like MicroED (Microcrystal Electron Diffraction) are emerging as powerful tools for the structural characterization of such transient species. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

However, general trends can be discussed based on analogous systems. For example, in Suzuki-Miyaura reactions, the rate is influenced by factors such as the nature of the palladium catalyst, the ligand, the base, and the solvent. utrgv.edu The electronic properties of the substituents on the aryl halide and the boronic acid also play a crucial role. Electron-rich boronic acids have been observed to lead to good product yields in the Suzuki coupling of a substituted bromophenylpyrimidine. mdpi.com

Thermodynamic control versus kinetic control can also dictate the product distribution in certain reactions. For instance, in bromolactonization reactions, it has been shown that the formation of endo or exo products can be controlled by switching between kinetic and thermodynamic conditions. beilstein-journals.org While not directly related to cross-coupling, this principle illustrates the importance of understanding the thermodynamic landscape of a reaction.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst and additives is paramount in controlling the efficiency and selectivity of cross-coupling reactions.

Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura and Heck reactions. sigmaaldrich.comutrgv.edu The catalytic activity can be tuned by modifying the ligands on the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the oxidative addition and reductive elimination steps. nih.gov While palladium is highly efficient, its cost has led to the exploration of other catalysts, such as those based on nickel. sigmaaldrich.com However, nickel catalysts often require higher loadings. mdpi.com

Catalyst SystemReaction TypeSubstrate AnalogueKey FindingsReference
Pd(PPh₃)₄ / K₃PO₄Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineGood yields obtained with 5 mol% catalyst. Electron-rich boronic acids gave better yields. mdpi.com
Pd(OAc)₂ / PPh₃ / TEAHeck3-bromoindazolesTBAB as an additive improved product yield. beilstein-journals.org
PdCl₂ or Ce(OH)₄Suzuki-Miyaura4-bromoanisoleInvestigation of various bases and microwave conditions. utrgv.edu

Additives: Additives can play multiple roles in a reaction, such as acting as phase-transfer catalysts, activating the catalyst, or suppressing side reactions. In Heck reactions of aryl bromides, tetrabutylammonium (B224687) bromide (TBAB) is often used as an additive to improve the reaction yield. beilstein-journals.org In some Suzuki-Miyaura reactions, the choice of base (e.g., K₃PO₄, Na₂CO₃) can significantly impact the outcome. mdpi.comutrgv.edu The solvent also plays a critical role, with polar aprotic solvents like 1,4-dioxane (B91453) and DMF being commonly used. mdpi.comfrontiersin.org

Computational Chemistry and Theoretical Studies on 4 Bromo 6 Methoxynicotinic Acid

Electronic Structure Analysis and Molecular Orbital Theory

There is currently no specific literature detailing the electronic structure or providing a molecular orbital (MO) analysis for 4-Bromo-6-methoxynicotinic acid. A theoretical investigation would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. For instance, a study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid utilized DFT at the B3LYP/6-311++G(d,p) level to determine its molecular parameters, highlighting the utility of such methods. researchgate.net Similar calculations for this compound would be necessary to understand its electronic characteristics.

Prediction of Reactivity and Regioselectivity

Predictions of the reactivity and regioselectivity of this compound are not explicitly available. Such predictions are often derived from the analysis of the molecule's electronic properties. For example, the distribution of electrostatic potential and the calculation of Fukui functions can help identify the most likely sites for electrophilic and nucleophilic attack. In the absence of these calculations for this compound, any discussion on its reactivity would be speculative. For comparison, research on 2-Bromo-6-methoxynicotinic acid indicates that the positions of the bromo and methoxy (B1213986) substituents significantly influence the compound's reactivity in cross-coupling reactions. A similar detailed analysis for the 4-bromo isomer is needed.

Reaction Pathway Calculations and Transition State Analysis

No studies detailing reaction pathway calculations or transition state analyses for reactions involving this compound have been found. These computational methods are employed to elucidate the mechanisms of chemical reactions by identifying the lowest energy path from reactants to products and characterizing the high-energy transition state structures. This information is fundamental for understanding reaction kinetics and for the rational design of synthetic routes.

Conformational Analysis of this compound and its Derivatives

A formal conformational analysis of this compound and its derivatives is not documented in the reviewed literature. Such an analysis would involve calculating the potential energy surface of the molecule as a function of the rotation around its single bonds, particularly the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring and the C-O bond of the methoxy group. This would allow for the identification of the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's three-dimensional structure and its interactions with biological targets or other molecules.

Future Research Directions in 4 Bromo 6 Methoxynicotinic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of pyridine (B92270) derivatives exist, the increasing emphasis on green chemistry is driving the development of more environmentally benign and efficient processes. ijarsct.co.in Future research in the synthesis of 4-bromo-6-methoxynicotinic acid is likely to focus on several key areas:

Green Solvents and Catalysts: A significant push is being made to replace traditional, often toxic, solvents with greener alternatives like water or ionic liquids. acs.org Research into novel, reusable catalysts, including metal-based, organo-catalysts, and biocatalysts, aims to reduce waste and improve reaction efficiency. acs.orgnih.govfrontiersin.org

Microwave and Ultrasonic-Assisted Synthesis: These techniques have been shown to accelerate reaction times, increase yields, and lead to purer products in the synthesis of other pyridine derivatives. nih.gov Applying these energy-efficient methods to the synthesis of this compound could offer substantial advantages over conventional heating. nih.gov

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic routes that combine multiple steps into a single operation (one-pot) or involve the reaction of three or more starting materials in a single step (MCRs) can significantly improve efficiency and reduce waste. acs.orgnih.gov These strategies are highly desirable for creating libraries of substituted nicotinic acids for screening purposes.

Sustainable Synthetic Strategy Potential Advantages for this compound Synthesis
Use of Green Solvents (e.g., water, ethanol)Reduced environmental impact, lower cost, and improved safety.
Biocatalysis (Enzyme-mediated reactions)High selectivity, mild reaction conditions, and reduced byproducts. ijarsct.co.innih.govfrontiersin.org
Microwave-Assisted SynthesisShorter reaction times, higher yields, and enhanced product purity. nih.gov
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, and rapid generation of molecular diversity. acs.org

Exploration of Undiscovered Reactivity Patterns

The trifunctional nature of this compound—featuring a bromine atom, a methoxy (B1213986) group, and a carboxylic acid on a pyridine ring—presents a rich landscape for exploring novel chemical transformations.

The bromine atom is a key functional group, making the molecule an excellent candidate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While its use in reactions like the Suzuki-Miyaura coupling is established, future work could explore a wider range of coupling partners and catalytic systems.

Further areas of investigation include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring could provide more atom-economical routes to novel derivatives, bypassing the need for pre-functionalized starting materials.

Reactivity of the Methoxy Group: The electron-donating methoxy group influences the reactivity of the pyridine ring and can also be a site for further chemical modification. Exploring selective demethylation or substitution reactions at this position could yield valuable synthetic intermediates.

Novel Derivatizations of the Carboxylic Acid: Beyond standard ester and amide formation, the carboxylic acid group can be used as a directing group for ortho-functionalization or as a precursor for other functional groups through reactions like the Curtius or Schmidt rearrangements.

Integration into Flow Chemistry and Automation Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved control over reaction parameters, and easier scalability. mdpi.com The integration of this compound chemistry into flow platforms represents a significant area for future development.

Potential applications include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself could lead to safer, more efficient, and scalable production.

Automated Library Synthesis: Combining flow chemistry with automated systems would enable the rapid synthesis of a large number of derivatives for high-throughput screening in drug discovery and materials science.

Hazardous Reactions: Certain chemical transformations can be hazardous when performed on a large scale in batch reactors. Flow reactors, with their small reaction volumes and excellent heat transfer, can mitigate these risks, allowing for the safe exploration of new reactivity patterns. researchgate.net

Flow Chemistry Parameter Advantage in the Context of this compound
Precise Temperature Control Minimizes byproduct formation and improves selectivity in reactions.
Enhanced Mixing Increases reaction rates and yields.
Improved Safety Small reaction volumes reduce the risks associated with exothermic or hazardous reactions. researchgate.net
Scalability Production can be increased by running the system for longer periods, avoiding the challenges of scaling up batch reactors. mdpi.com

Strategic Design for Novel Building Block Applications in Advanced Synthetic Targets

This compound is a versatile building block, a foundational molecule used for constructing more complex chemical structures. a2bchem.comcymitquimica.com Its strategic value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications.

Future research will likely focus on leveraging this versatility in the design of novel, high-value molecules:

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. nih.govnih.gov this compound can serve as a key intermediate for the synthesis of new drug candidates targeting a wide range of diseases. a2bchem.com Its structure can be strategically incorporated into molecules to enhance biological activity or improve pharmacokinetic properties. a2bchem.com

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. The unique substitution pattern of this compound can be exploited to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Materials Science: The rigid, aromatic structure of the pyridine ring makes it an attractive component for advanced materials. Derivatives of this compound could be used to synthesize novel organic semiconductors, ligands for metal-organic frameworks (MOFs), or components of functional polymers.

By strategically planning the sequence of reactions, chemists can utilize each functional group to build molecular complexity and tailor the properties of the final product for specific applications.

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